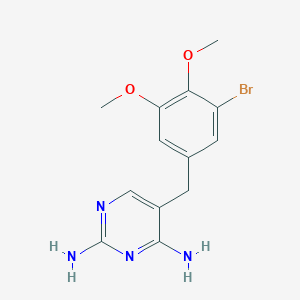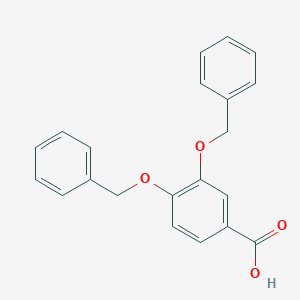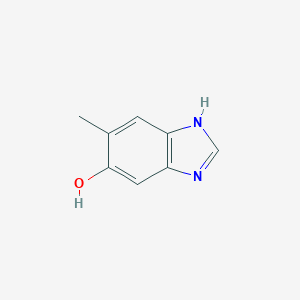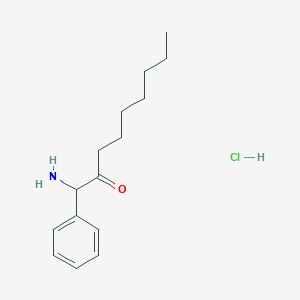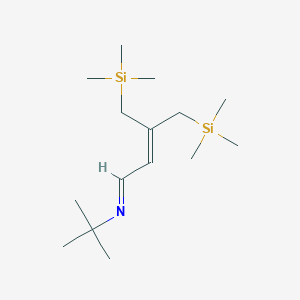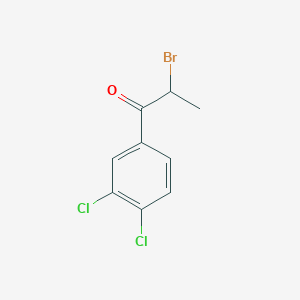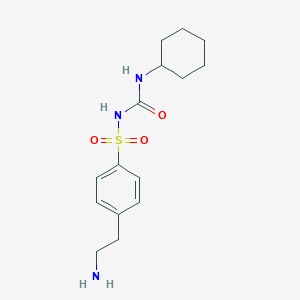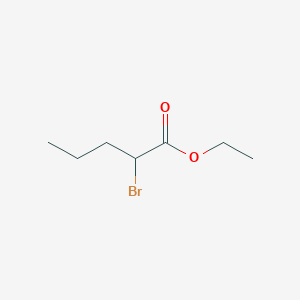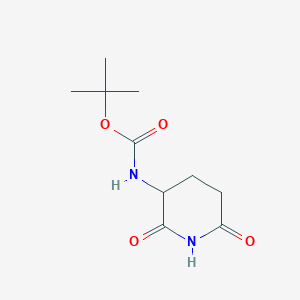
3-Boc-amino-2,6-dioxopiperidine
Übersicht
Beschreibung
3-Boc-amino-2,6-dioxopiperidine, also known as tert-Butyl (2,6-dioxopiperidin-3-yl)carbamate, is a chemical compound with the molecular formula C10H16N2O4 . It has an average mass of 228.245 Da and a monoisotopic mass of 228.111008 Da .
Synthesis Analysis
The synthesis of 3-Boc-amino-2,6-dioxopiperidine involves the use of Boc-protection, which was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . The Boc-group can be cleaved by mild acidolysis . The synthesis of Boc 2-acylamides was first undertaken with amino acid derivatives using Boc2O/DMAP .Chemical Reactions Analysis
3-Boc-amino-2,6-dioxopiperidine is an intermediate in the synthesis of Thalidomide-d4, a labelled Thalidomide, which inhibits FGF-induced angiogenesis . It also inhibits replication of human immunodeficiency virus type 1 .Physical And Chemical Properties Analysis
3-Boc-amino-2,6-dioxopiperidine has a density of 1.2±0.1 g/cm3, a boiling point of 423.0±34.0 °C at 760 mmHg, and a flash point of 209.6±25.7 °C . It has 6 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
“3-Boc-amino-2,6-dioxopiperidine” is a chemical compound with the molecular formula C10H16N2O4 . It’s often used in the field of organic chemistry, particularly in the synthesis of multifunctional targets .
The compound is a type of tert-butyl carbamate, also known as a Boc-derivative . Boc-derivatives are commonly used as protecting groups for amines . They play a pivotal role in the synthesis of multifunctional targets, and issues related to their protection become prominent .
The preparation of Boc-amino acids was initially a bit cumbersome, but gradually better reagents and methods became available . These developments have been comprehensively documented . Boc-amino acids became commercially available, which contributed to the fast success of this protecting group .
In the context of peptide synthesis, Boc-derivatives nicely complemented the corresponding benzyl carbamates (Cbz-compounds), which could be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia, conditions under which Boc is completely stable . Instead, Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .
-
Dual Protection of Amino Functions
- Field : Organic Chemistry
- Application : This compound is used for the dual protection of amino functions . Primary amines are unique because they can accommodate two such groups .
- Method : The synthesis involves the use of Boc-protection, which was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .
- Results : The use of Boc has changed over time and is now ranked as "one of the most commonly used protective groups for amines" .
-
Reductive Cleavage of Boc-Substituted Arenesulfonamides
- Field : Organic Chemistry
- Application : Boc-substitution in Ts-compounds causes a considerable shift in the cleavage potentials to less negative values, indicating significant Boc/Ts interaction . This effect could be exploited for a rather mild, experimentally simple reductive cleavage of Boc-substituted arenesulfonamides .
- Method : The cleavage is achieved by magnesium powder in dry methanol, only requiring sonication .
- Results : Conversion of stable Ts-NH into acid-labile Boc-NH functions in two convenient steps by treatment with Boc2O/DMAP followed by magnesium reduction is often preparatively useful .
-
Synthesis of Thalidomide
- Field : Medicinal Chemistry
- Application : “3-Boc-amino-2,6-dioxopiperidine” is used as an intermediate in the synthesis of Thalidomide , a drug that inhibits FGF-induced angiogenesis and the replication of human immunodeficiency virus type 1 .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are also not detailed in the source .
-
Synthesis of Multifunctional Targets
- Field : Organic Chemistry
- Application : Protecting groups play a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent .
- Method : The conversion to tert-butyl carbamate (Boc-derivative) is generally the first option, because of the attractive properties of the resulting compound . Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
- Results : Nowadays, Boc is ranked as “one of the most commonly used protective groups for amines” . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions .
-
Synthesis of Labelled Thalidomide
- Field : Medicinal Chemistry
- Application : “3-Boc-amino-2,6-dioxopiperidine” is an intermediate in the synthesis of Thalidomide-d4 , a labelled Thalidomide, which inhibits FGF-induced angiogenesis .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are also not detailed in the source .
Safety And Hazards
The safety data sheet for 3-Boc-amino-2,6-dioxopiperidine indicates that it may cause an allergic skin reaction (H317) . Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of water if it comes into contact with skin .
Zukünftige Richtungen
The future directions of 3-Boc-amino-2,6-dioxopiperidine are likely to be influenced by its role as an intermediate in the synthesis of various drugs . It has been used in the synthesis of antipsychotics, antidepressants, and anticonvulsants , suggesting potential applications in the pharmaceutical industry.
Eigenschaften
IUPAC Name |
tert-butyl N-(2,6-dioxopiperidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(15)11-6-4-5-7(13)12-8(6)14/h6H,4-5H2,1-3H3,(H,11,15)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGRLMXVKASPTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953235 | |
| Record name | tert-Butyl hydrogen (6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Boc-amino-2,6-dioxopiperidine | |
CAS RN |
31140-42-8 | |
| Record name | tert-Butyl hydrogen (6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 31140-42-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

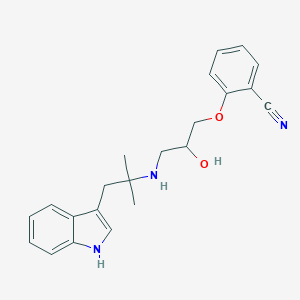
![N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B125098.png)
